molecular formula C10H11F3N2O B1629414 2-Amino-N-(3-trifluoromethyl-benzyl)-acetamide CAS No. 864273-41-6

2-Amino-N-(3-trifluoromethyl-benzyl)-acetamide

Cat. No. B1629414
M. Wt: 232.2 g/mol
InChI Key: VYFKYKSULVGBAQ-UHFFFAOYSA-N
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Description

“2-Amino-N-(3-trifluoromethyl-benzyl)-acetamide” is mentioned in a patent titled “Gsk-3 inhibitors” filed by Bristol-Myers Squibb Company1. However, the specific details about this compound are not provided in the patent.



Synthesis Analysis

The synthesis process of “2-Amino-N-(3-trifluoromethyl-benzyl)-acetamide” is not clearly mentioned in the available resources.



Molecular Structure Analysis

The molecular structure analysis of “2-Amino-N-(3-trifluoromethyl-benzyl)-acetamide” could not be retrieved due to expired search results.



Chemical Reactions Analysis

The chemical reactions involving “2-Amino-N-(3-trifluoromethyl-benzyl)-acetamide” are not clearly described in the available resources.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-N-(3-trifluoromethyl-benzyl)-acetamide” are not clearly described in the available resources.


Safety And Hazards

The safety and hazards associated with “2-Amino-N-(3-trifluoromethyl-benzyl)-acetamide” are not clearly described in the available resources.


Future Directions

The future directions for the research and development of “2-Amino-N-(3-trifluoromethyl-benzyl)-acetamide” are not clearly described in the available resources.


Relevant Papers
Unfortunately, I couldn’t find any specific papers related to “2-Amino-N-(3-trifluoromethyl-benzyl)-acetamide”.


properties

IUPAC Name

2-amino-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O/c11-10(12,13)8-3-1-2-7(4-8)6-15-9(16)5-14/h1-4H,5-6,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFKYKSULVGBAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640881
Record name N-{[3-(Trifluoromethyl)phenyl]methyl}glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-(3-trifluoromethyl-benzyl)-acetamide

CAS RN

864273-41-6
Record name N-{[3-(Trifluoromethyl)phenyl]methyl}glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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